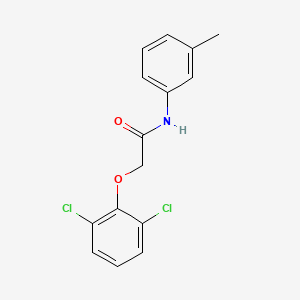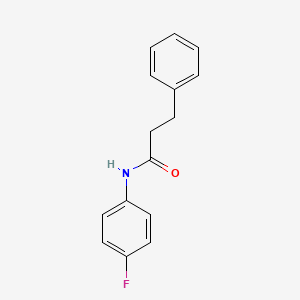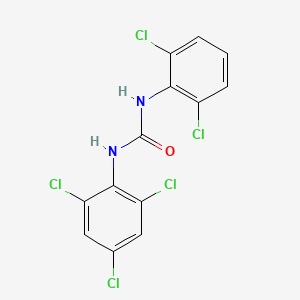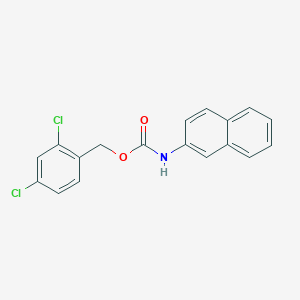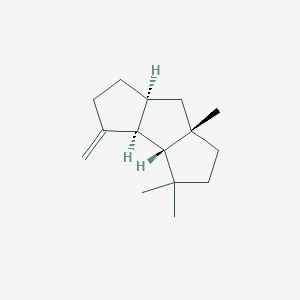![molecular formula C10H16Cl6O4 B11952178 2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol CAS No. 45242-94-2](/img/structure/B11952178.png)
2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL): is a chemical compound with the molecular formula C10H16Cl6O4 and a molecular weight of 412.955 . This compound is known for its unique structure, which includes two trichloroethanol groups connected by a hexamethylene dioxy bridge. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) typically involves the reaction of hexamethylene glycol with trichloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are typically used.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to achieve high purity levels.
化学反応の分析
Types of Reactions
1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloroethanol groups to less chlorinated alcohols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of less chlorinated alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or altering protein conformation. This can lead to changes in metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
2,2,2-Trichloroethanol: A simpler compound with similar trichloroethanol groups but without the hexamethylene dioxy bridge.
1,1-Bis(3-chloro-4-methylanilino)-2,2,2-trichloroethane: Another compound with trichloroethane groups but different substituents.
Uniqueness
1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) is unique due to its hexamethylene dioxy bridge, which imparts distinct chemical properties and reactivity compared to other trichloroethanol derivatives. This structural feature allows for specific interactions with molecular targets and makes it valuable in various research applications.
特性
CAS番号 |
45242-94-2 |
|---|---|
分子式 |
C10H16Cl6O4 |
分子量 |
412.9 g/mol |
IUPAC名 |
2,2,2-trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol |
InChI |
InChI=1S/C10H16Cl6O4/c11-9(12,13)7(17)19-5-3-1-2-4-6-20-8(18)10(14,15)16/h7-8,17-18H,1-6H2 |
InChIキー |
ZQACRPYJMAADEF-UHFFFAOYSA-N |
正規SMILES |
C(CCCOC(C(Cl)(Cl)Cl)O)CCOC(C(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


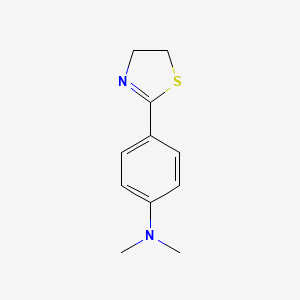
![N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N'-(2,4-dimethylphenyl)urea](/img/structure/B11952106.png)
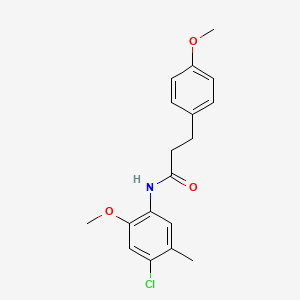



![2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B11952129.png)

